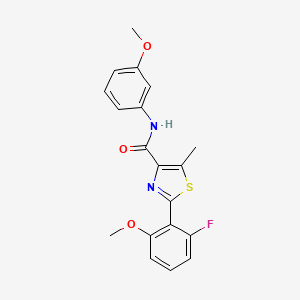
2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with fluoro, methoxy, and methyl groups
Preparation Methods
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: Fluoro, methoxy, and methyl groups are introduced through various substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its ability to modulate specific biological targets.
Industry: It may be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of substituents and structural features. Similar compounds include:
4-Bromo-2-(2-fluoro-3-methoxyphenyl)thiazole: This compound shares the thiazole ring and fluoro-methoxy substitution but differs in other substituents.
2-(2-fluoro-3-methoxyphenyl)butan-2-ol: This compound has a similar fluoro-methoxy substitution but lacks the thiazole ring and carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(18(23)21-12-6-4-7-13(10-12)24-2)22-19(26-11)16-14(20)8-5-9-15(16)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
FEIXSWKBXWMDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















